

AZ-2 biological activity and molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ-2	
Cat. No.:	B605723	Get Quote

An in-depth analysis reveals that the designation "AZ-2" refers to at least two distinct bioactive compounds in scientific literature: a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Ky) and an antagonist of the P2X7 receptor. Given the distinct molecular targets and biological activities, this guide will address both molecules in separate sections to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: AZ2, the selective PI3Ky Inhibitor Biological Activity and Molecular Target

AZ2 is a highly selective inhibitor of the lipid kinase PI3Ky.[1] This enzyme is a member of the Class I phosphoinositide 3-kinases, which are crucial in cell signaling pathways that govern processes like cell growth, proliferation, differentiation, and survival.[2] PI3Ky is predominantly expressed in leukocytes (white blood cells) and is activated by G-protein coupled receptors (GPCRs).[2] Upon activation, PI3Ky phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] [3] This leads to the recruitment and activation of downstream proteins such as Akt, which in turn regulates a multitude of cellular functions.[2][3] By inhibiting PI3Ky, AZ2 blocks the production of PIP3, thereby disrupting downstream signaling cascades involved in inflammation and immune cell activation.[2]

The binding mechanism of AZ2 to the p110y catalytic subunit of PI3Ky is described as a twostep process.[4] This nuanced interaction contributes to its high affinity and selectivity.

Quantitative Data



The binding affinity of AZ2 for the p110y subunit of PI3Ky has been determined using surface plasmon resonance (SPR).

Compound	Target	Parameter	Value
AZ2	PI3Ky p110 subunit	pKd*	8.65 ± 0.03

^{*}pKd is the negative logarithm of the dissociation constant (Kd), a measure of binding affinity. A higher pKd indicates a stronger binding affinity.

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the methodology to determine the binding kinetics of AZ2 to its molecular target, PI3Ky.

- Immobilization of Target Protein:
 - The catalytic p110 subunit (e.g., S144-A1102) of PI3Ky is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
 - The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - The protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
 - Remaining active sites are deactivated with an injection of ethanolamine-HCl.
- Binding Analysis:
 - A serial dilution of AZ2 is prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
 - The compound solutions are injected over the immobilized PI3Ky surface at a constant flow rate.



- The association and dissociation of the compound are monitored in real-time by measuring the change in the SPR signal (measured in response units, RU).
- The sensor surface is regenerated between injections using a suitable regeneration solution if necessary.

Data Analysis:

- The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The corrected data is then fitted to a suitable binding model. For AZ2, a two-step binding model is used to determine the kinetic parameters (kon and koff) and the dissociation constant (Kd).[4]

ADP-Glo™ Kinase Assay for Pl3Ky Inhibition

This biochemical assay is used to measure the enzymatic activity of PI3Ky and the inhibitory potential of compounds like AZ2.

- Assay Principle: The ADP-Glo[™] assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
- Reaction Setup:
 - The PI3Ky enzyme, the lipid substrate (e.g., PIP2:PS), and the test compound (AZ2 at various concentrations) are incubated together in a reaction buffer.
 - The kinase reaction is initiated by the addition of ATP.

ADP Detection:

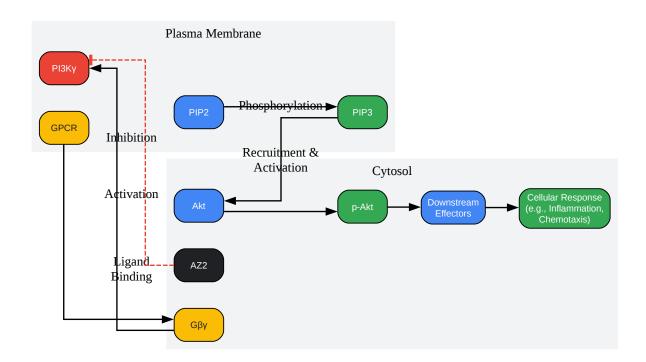
- After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
- A "Kinase Detection Reagent" is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.



- Data Acquisition and Analysis:
 - The luminescence signal is measured using a luminometer. The signal is proportional to the amount of ADP generated.
 - The inhibitory effect of AZ2 is determined by comparing the luminescence in the presence of the compound to the control wells (without inhibitor).
 - IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

AZ2 inhibits the PI3Ky signaling pathway, which is a critical regulator of immune cell function.



Click to download full resolution via product page



Caption: AZ2 inhibits the PI3Ky signaling pathway.

Section 2: AZ-2, the P2X7 Receptor Antagonist Biological Activity and Molecular Target

AZ-2 acts as an antagonist of the P2X7 receptor (P2X7R).[5] The P2X7R is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury.[6] This receptor is prominently expressed on immune cells, such as macrophages and microglia.[6] Activation of the P2X7R leads to the opening of a non-selective cation channel, resulting in an influx of Ca²+ and Na+ and an efflux of K+.[6] This ion flux triggers several downstream events, including the processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and in some cases, can lead to the formation of a larger pore and eventual cell death.[7]

Studies have shown that **AZ-2**, along with a related compound AZ-1, can indirectly activate the Liver X Receptor (LXR) pathway.[5] This is significant because the LXR pathway plays a key role in the regulation of cholesterol homeostasis. By antagonizing the P2X7R, **AZ-2** enhances the activity of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux. [5] This mechanism of action suggests a potential therapeutic role for **AZ-2** in conditions like Alzheimer's disease, where cholesterol metabolism is dysregulated.[5]

Quantitative Data

The inhibitory activity of **AZ-2** on the P2X7 receptor has been characterized by its concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells overexpressing the human P2X7 receptor.[5] While a specific IC50 value is not explicitly stated in the provided context, the data indicates a dose-dependent inhibitory effect.

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of AZ-2 on P2X7R channel activity.

- Cell Preparation:
 - HEK293 cells stably overexpressing the full-length human P2X7 receptor are cultured on glass coverslips.



· Electrophysiological Recording:

- A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope.
- The cells are bathed in an extracellular solution.
- A glass micropipette with a small tip diameter is filled with an intracellular solution and is
 used to form a high-resistance seal with the cell membrane (a "gigaseal").
- The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of whole-cell currents.

Experimental Procedure:

- \circ The P2X7R is activated by applying a P2X7R agonist, such as Bz-ATP (e.g., 100 μ M), to the cell.
- The resulting inward current is recorded using an amplifier.
- To test the effect of AZ-2, the cells are pre-incubated with various concentrations of AZ-2 before the application of the agonist.
- The inhibition of the Bz-ATP-evoked current by AZ-2 is measured.

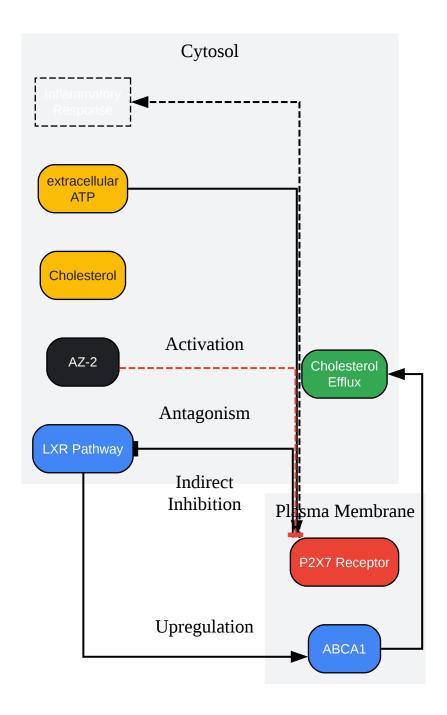
Data Analysis:

- The peak current amplitude in the presence of AZ-2 is compared to the control response (agonist alone).
- The percent inhibition is calculated for each concentration of AZ-2.
- The data is plotted as percent inhibition versus the logarithm of the AZ-2 concentration, and an IC50 value can be determined by fitting the data to a dose-response curve.

Signaling Pathway



AZ-2 antagonizes the P2X7 receptor, which can lead to the indirect activation of the LXR pathway and subsequent enhancement of cholesterol efflux.



Click to download full resolution via product page

Caption: AZ-2 antagonizes the P2X7R, indirectly activating the LXR pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. What are PI3Ky inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are P2X7 receptor modulators and how do they work? [synapse.patsnap.com]
- 7. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ-2 biological activity and molecular targets].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605723#az-2-biological-activity-and-molecular-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com